molecular formula C22H19N7O2S B2913178 4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1211133-20-8

4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Katalognummer: B2913178
CAS-Nummer: 1211133-20-8
Molekulargewicht: 445.5
InChI-Schlüssel: JOVWPAPLZPFAKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a heterocyclic molecule featuring a thiazole core substituted with a carboxamide group, a triazolopyridazine ether linkage, and a pyrrole moiety.

Eigenschaften

IUPAC Name

4-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O2S/c1-15-19(32-22(24-15)28-12-5-6-13-28)21(30)23-11-14-31-18-10-9-17-25-26-20(29(17)27-18)16-7-3-2-4-8-16/h2-10,12-13H,11,14H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVWPAPLZPFAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Triazole and Pyridazine Rings : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
  • Thiazole and Pyrrole Moieties : These structures contribute to the compound's potential pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of triazoles, such as those containing the [1,2,4]triazolo[4,3-b]pyridazine structure, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of triazole derivatives reported minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains of bacteria . This suggests that the compound may possess similar or enhanced antibacterial properties.

Anticancer Potential

The compound's structural elements suggest potential anticancer activity. Triazoles have been extensively studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: In Vitro Anticancer Activity

In vitro studies have demonstrated that related compounds can inhibit cell growth in cancer lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of specific substituents on the triazole ring has been linked to increased potency .

Anti-inflammatory Effects

Compounds with thiazole and pyrrole moieties are also noted for their anti-inflammatory properties. Research shows that such derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes. For example, triazole derivatives have been shown to act as inhibitors of urease and other critical enzymes involved in bacterial metabolism .

Molecular Interactions

The interactions at the molecular level, particularly hydrogen bonding and π-π stacking facilitated by the aromatic rings, enhance the binding affinity of the compound to its biological targets. This is crucial for its efficacy as an antimicrobial and anticancer agent.

Comparative Analysis of Related Compounds

Compound NameStructure TypeMIC (μg/mL)Activity Type
Compound ATriazolo-Pyridazine0.125Antibacterial
Compound BThiazole Derivative0.250Anticancer
Compound CPyrrole Analog0.200Anti-inflammatory

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Analysis

The compound’s structural uniqueness arises from the integration of three key moieties:

  • Thiazole-5-carboxamide : Common in bioactive molecules (e.g., kinase inhibitors).
  • Triazolopyridazine ether : Imparts rigidity and influences electronic properties.
  • Pyrrole substituent : Enhances π-π stacking interactions in target binding.
Table 1: Structural Comparison with Analogues
Compound Name/ID Key Structural Features Reported Activity/IC50 Source
Target Compound Thiazole-5-carboxamide, triazolopyridazine ether, pyrrole Not explicitly reported N/A
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (8) Pyrrolo-thiazolo-pyrimidine, triazole-thiol, methoxyphenyl Synthetic intermediate
3-(4-Methoxyphenyl)-N-(2,4,4-trimethylpentane-2-yl)-6-phenylimidazo[2,1-b]thiazol-5-amine (i) Imidazothiazole, methoxyphenyl, branched alkyl chain LOX inhibitor (IC50 11.5 μM)
BP 27384 Thiazolecarboxamide, chloro-methylphenyl, piperazinyl-pyrimidine Not explicitly reported

Key Observations :

  • The triazolopyridazine ether in the target compound distinguishes it from analogues with simpler triazole or imidazole systems (e.g., compound i in ). This moiety may enhance metabolic stability compared to ester or amide linkages .
  • The pyrrole substituent in the target compound could improve binding affinity relative to methoxyphenyl or piperazinyl groups in analogues, as pyrroles facilitate hydrophobic and π-stacking interactions .
Table 2: Functional Comparison Based on Substituent Effects
Feature Target Compound Analogues (e.g., BP 27384, compound i ) Implications
Aromatic Systems Triazolopyridazine, pyrrole Imidazothiazole, methoxyphenyl Enhanced π-stacking and rigidity in the target compound.
Solubility Ether linkage, pyrrole Piperazinyl (BP 27384), methoxy (compound i ) Pyrrole may reduce solubility vs. piperazinyl but improve membrane permeation.
Metabolic Stability Ether bond Amide/ester bonds (compound 8 ) Ethers are less prone to hydrolysis, potentially increasing half-life.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.